

The Repurposed Angina Drug Perhexiline: A Technical Guide to its Anti-Cancer Properties

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Compound of Interest

Compound Name: *Perhexiline*

Cat. No.: *B15573160*

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Introduction

Originally developed as a prophylactic anti-anginal agent, **perhexiline** is gaining significant attention for its potential as a repurposed anti-cancer therapeutic. This technical guide synthesizes the current understanding of **perhexiline**'s anti-neoplastic effects, focusing on its core mechanisms of action, summarizing key quantitative data, and providing detailed experimental methodologies. The evidence presented herein highlights **perhexiline**'s ability to disrupt cancer cell metabolism, induce apoptosis, and overcome drug resistance across a range of malignancies, including colorectal, pancreatic, and glioblastoma.

Core Mechanisms of Action

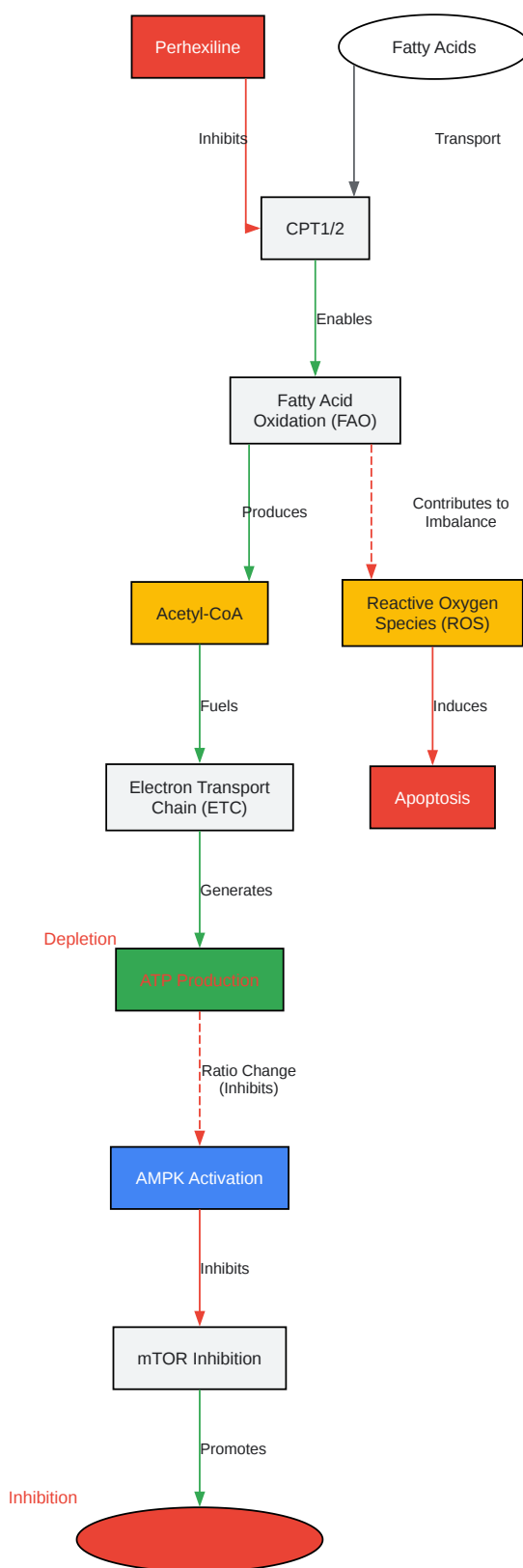
Perhexiline's anti-cancer activity is primarily attributed to its role as a potent inhibitor of fatty acid oxidation (FAO), a key metabolic pathway that cancer cells exploit to meet their high energy demands. However, emerging research indicates that its efficacy extends beyond this central mechanism, involving CPT-independent pathways that are specific to certain cancer types.

Inhibition of Fatty Acid Oxidation (FAO) via CPT1/2

The canonical mechanism of **perhexiline** involves the inhibition of Carnitine Palmitoyltransferase 1 and 2 (CPT1/2), crucial mitochondrial enzymes responsible for the

transport of long-chain fatty acids into the mitochondrial matrix for β -oxidation (FAO). By blocking this pathway, **perhexiline** initiates a cascade of events detrimental to cancer cell survival:

- **ATP Depletion:** Inhibition of FAO leads to a reduction in the production of acetyl-CoA, NADH, and FADH₂, which are essential substrates for the electron transport chain and subsequent ATP synthesis. This energy depletion can trigger apoptosis.
- **AMPK Activation:** The resulting increase in the AMP/ATP ratio activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK can inhibit cell proliferation by downregulating the mTOR signaling pathway.
- **Increased Oxidative Stress:** The disruption of mitochondrial metabolism can lead to an accumulation of reactive oxygen species (ROS), causing oxidative damage to cellular components and inducing apoptosis.



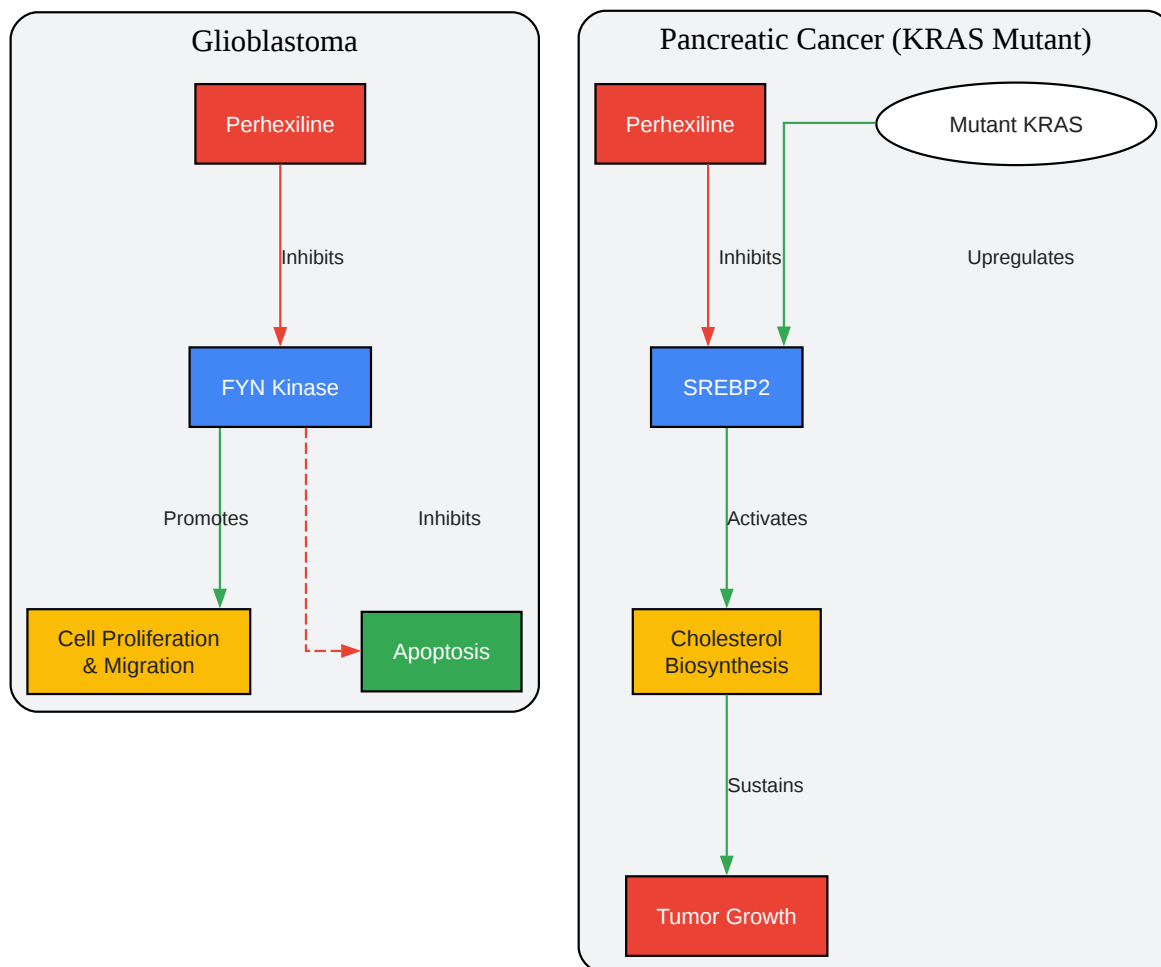
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Caption: Perhexiline's inhibition of CPT1/2 disrupts FAO, leading to apoptosis.

CPT-Independent Mechanisms

Recent studies have uncovered that **perhexiline**'s anti-cancer effects are not solely dependent on FAO inhibition. These alternative mechanisms appear to be context-dependent, varying with the type of cancer.

- **FYN Kinase Inhibition in Glioblastoma:** In glioblastoma models, **perhexiline** has demonstrated potent anti-tumor activity independent of FAO inhibition. This effect is attributed to the inhibition of FYN, a Src family tyrosine kinase. FYN is implicated in glioma cell proliferation and migration, and its inhibition by **perhexiline** leads to increased redox stress and apoptosis.
- **Inhibition of Cholesterol Biosynthesis in Pancreatic Cancer:** In pancreatic ductal adenocarcinoma (PDAC) models with KRAS mutations, **perhexiline**'s efficacy is linked to the disruption of cholesterol metabolism. Mutant KRAS has been shown to upregulate the cholesterol biosynthesis pathway. **Perhexiline** counteracts this by inhibiting the sterol regulatory element-binding protein 2 (SREBP2), a key transcriptional regulator of cholesterol synthesis. This leads to the suppression of tumor organoid growth.



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